molecular formula C19H18FN3OS B2940902 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide CAS No. 897456-15-4

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide

Cat. No.: B2940902
CAS No.: 897456-15-4
M. Wt: 355.43
InChI Key: PRLJRLDXQJYWNG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the imidazole ring and the acetamide group could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the thioether group, and the acetamide group. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially make the compound more polar, which could influence its solubility in different solvents .

Scientific Research Applications

Glutaminase Inhibition

A study by Shukla et al. (2012) explored the synthesis and evaluation of BPTES analogs as glutaminase inhibitors. Among these, a compound similar to the one showed promising results in inhibiting the growth of human lymphoma B cells in vitro and in a mouse xenograft model. This suggests potential applications in cancer research, particularly targeting glutaminase activity in cancer cells (Shukla et al., 2012).

Anticancer Properties

Sraa Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were evaluated for their cytotoxic activities against four different cancer cell lines. The study found that some derivatives exhibited potent anticancer effects, particularly against breast cancer cells (Abu-Melha, 2021).

Antibacterial Applications

Lu et al. (2020) synthesized new N-phenylacetamide derivatives containing 4-arylthiazole moieties, displaying significant antibacterial activities against various bacteria strains. This indicates a potential application in developing antibacterial agents (Lu et al., 2020).

Potential Antipsychotic Agents

Research by Wise et al. (1987) on a related compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, found it to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This could suggest potential applications in the development of novel antipsychotic medications (Wise et al., 1987).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Stec et al. (2011) investigated various heterocyclic analogs for their potency as PI3Kα and mTOR inhibitors. One of the analogs studied showed potential in inhibiting PI3Kα and mTOR, suggesting applications in cancer therapy (Stec et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have interesting biological activity, it could be further investigated as a potential drug .

Properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-16-8-6-15(7-9-16)17-13-22-19(23-17)25-11-10-21-18(24)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLJRLDXQJYWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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